Bis-(N,N'-uracil-1-yl)selenoxomethane
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Overview
Description
Bis-(N,N'-uracil-1-yl)selenoxomethane, also known as BUSM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selenium-containing molecule that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood. However, it has been suggested that Bis-(N,N'-uracil-1-yl)selenoxomethane may act as a prodrug that is activated by cellular enzymes. Once activated, Bis-(N,N'-uracil-1-yl)selenoxomethane may generate reactive oxygen species that can induce cell death in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane may also inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that Bis-(N,N'-uracil-1-yl)selenoxomethane can induce apoptosis, or programmed cell death, in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been shown to inhibit the growth of bacteria and fungi. In addition, Bis-(N,N'-uracil-1-yl)selenoxomethane has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Bis-(N,N'-uracil-1-yl)selenoxomethane in lab experiments is its relatively low toxicity compared to other selenium-containing compounds. However, the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane can be challenging, and the yield can vary depending on the method used. In addition, the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Bis-(N,N'-uracil-1-yl)selenoxomethane. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use as a fungicide and herbicide in agriculture. Additionally, further research is needed to better understand the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane and its potential applications in material science.
Synthesis Methods
There have been several methods developed for the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane. One of the most commonly used methods involves the reaction of uracil with selenium dioxide in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of uracil with selenium chloride in the presence of a base such as potassium carbonate. The yield of Bis-(N,N'-uracil-1-yl)selenoxomethane using these methods varies from 25% to 90%.
Scientific Research Applications
Bis-(N,N'-uracil-1-yl)selenoxomethane has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been studied for its antibacterial and antifungal properties. In agriculture, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use as a fungicide and herbicide. In material science, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use in the synthesis of nanoparticles.
properties
CAS RN |
111128-91-7 |
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Molecular Formula |
C9H6N4O4Se |
Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17) |
InChI Key |
DGGKWJLAEYRIPY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
Other CAS RN |
111128-91-7 |
synonyms |
is-(N,N'-uracil-1-yl)selenoxomethane BNN selenoxomethane |
Origin of Product |
United States |
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